molecular formula C12H14ClN3O2 B2399701 Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B2399701
M. Wt: 267.71 g/mol
InChI Key: IUYKWCFRPDFUQU-UHFFFAOYSA-N
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Chemical Reactions Analysis

PAR-2-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PAR-2-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PAR-2-IN-1 is unique in its ability to selectively inhibit the PAR-2 signaling pathway. Similar compounds include other protease-activated receptor inhibitors, such as:

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of PAR-2-IN-1 in selectively inhibiting the PAR-2 signaling pathway .

Properties

IUPAC Name

methyl 8-tert-butyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)7-5-9(13)15-16-6-8(11(17)18-4)14-10(7)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYKWCFRPDFUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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